molecular formula C14H17N3O B4502544 N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide

N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide

Cat. No.: B4502544
M. Wt: 243.30 g/mol
InChI Key: BBWJBXHCZYXMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.137162174 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrolysis-Mediated Clearance in Pharmacokinetics

Research on novel anaplastic lymphoma kinase inhibitors highlights the impact of hydrolysis-mediated clearance on pharmacokinetics, presenting a challenge in drug design but also offering insights into creating more stable analogs with potential cancer treatment applications (Teffera et al., 2013).

Building Blocks in Heterocyclic Compound Synthesis

Thiosemicarbazide derivatives have been used as precursors in synthesizing various heterocyclic compounds, including imidazole rings, with applications in developing new antimicrobial agents (Elmagd et al., 2017).

Anticonvulsant Activity Evaluation

Alkanamide derivatives bearing heterocyclic rings like imidazole have been synthesized and evaluated for their anticonvulsant activity, suggesting potential applications in designing new treatments for epilepsy (Tarikogullari et al., 2010).

Anti-Hypertension and Anti-Tumor Effects

Novel compounds with benzimidazole structures have been evaluated for their AT1 receptor antagonism, demonstrating potential for dual anti-hypertensive and anti-tumor effects, which could lead to new therapeutic agents (Bao et al., 2015).

X-Ray and DFT Studies of Antitubercular Agents

Research into benzimidazole derivatives has contributed to understanding molecular structures and drug design strategies for antitubercular agents, combining X-ray crystallography and density functional theory (DFT) studies (Richter et al., 2023).

Properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11(2)14(18)16-9-12-3-5-13(6-4-12)17-8-7-15-10-17/h3-8,10-11H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWJBXHCZYXMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.